

physical and chemical properties of 2-Bromo-m-xylene

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Compound of Interest

Compound Name: 2-Bromo-m-xylene

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An In-depth Technical Guide to 2-Bromo-m-xylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **2-Bromo-m-xylene**. It includes detailed information on its characteristics, synthesis, and reactivity, tailored for professionals in research and development.

Chemical Identity and Descriptors

2-Bromo-m-xylene, also known as 2-bromo-1,3-dimethylbenzene, is an aromatic hydrocarbon derivative.^[1] Its structure features a benzene ring substituted with a bromine atom and two methyl groups at positions 1 and 3.

Identifier	Value
IUPAC Name	2-bromo-1,3-dimethylbenzene[2]
Synonyms	1-Bromo-2,6-dimethylbenzene, 2,6-Dimethylbromobenzene, 2-Bromo-meta-xylene[1][3]
CAS Number	576-22-7[1][4]
Molecular Formula	C ₈ H ₉ Br[1][4]
Molecular Weight	185.06 g/mol [1][2]
InChI	InChI=1S/C8H9Br/c1-6-4-3-5-7(2)8(6)9/h3-5H,1-2H3[5]
InChIKey	MYMYVYZLMUEVED-UHFFFAOYSA-N[5]
SMILES	CC1=C(Br)C(=CC=C1)C[6]

Physical Properties

2-Bromo-m-xylene is a clear, colorless to yellow liquid at room temperature.[1][4] A summary of its key physical properties is presented below.

Property	Value
Appearance	Clear colorless to yellow liquid[1][4]
Melting Point	-10 °C[1][4][7]
Boiling Point	206 °C[1][4]
Density	1.389 g/mL at 25 °C[1]
Flash Point	73 °C (163.4 °F)[8]
Refractive Index (n _{20/D})	1.555[1]
Vapor Pressure	0.376 mmHg at 25°C[1]
Solubility	Soluble in aqueous solution. Very soluble in ethanol, acetone, and benzene.[4][9]

Chemical Properties and Reactivity

The chemical behavior of **2-Bromo-m-xylene** is primarily dictated by the bromine atom and the two methyl groups on the benzene ring.

- **Cross-Coupling Reactions:** The carbon-bromine bond is reactive and readily participates in various cross-coupling reactions, such as Suzuki, Stille, and Kumada couplings. This makes it a valuable intermediate for synthesizing complex biaryl compounds and conjugated molecular architectures, which have applications in materials science, including the development of organic semiconductors and liquid crystals.[\[10\]](#) For instance, it has been used to prepare 2,2',4,6,6'-pentamethylbiphenyl.[\[9\]](#)[\[11\]](#)
- **Oxidation:** The methyl groups can be oxidized to carboxylic acid functionalities. Treatment with strong oxidizing agents like potassium permanganate (KMnO_4) can convert both methyl groups to yield 2-bromoisophthalic acid.[\[10\]](#)
- **Electrophilic Aromatic Substitution:** The two electron-donating methyl groups are ortho-, para-directing activators. However, the position between the two methyl groups (position 2), where the bromine is located, is sterically hindered. The most activated sites for further electrophilic attack are positions 4 and 6 (ortho to one methyl group and para to the other).[\[10\]](#)

Experimental Protocols

Synthesis of **2-Bromo-m-xylene** via Sandmeyer Reaction

The synthesis of **2-Bromo-m-xylene** can be achieved from 2,6-dimethylaniline (2,6-xilidine) through a Sandmeyer reaction. This method is advantageous as it avoids the regioselectivity issues associated with the direct bromination of m-xylene, which predominantly yields 4-bromo-m-xylene.[\[10\]](#)

Materials:

- 2,6-dimethylaniline (2,6-xilidine)
- Ethanol (EtOH)

- 48% aqueous Hydrobromic acid (HBr)
- Sodium nitrite (NaNO₂)
- Copper(I) bromide (CuBr)
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium bicarbonate (NaHCO₃)
- Brine
- Magnesium sulfate (MgSO₄)
- Silica gel
- Hexane

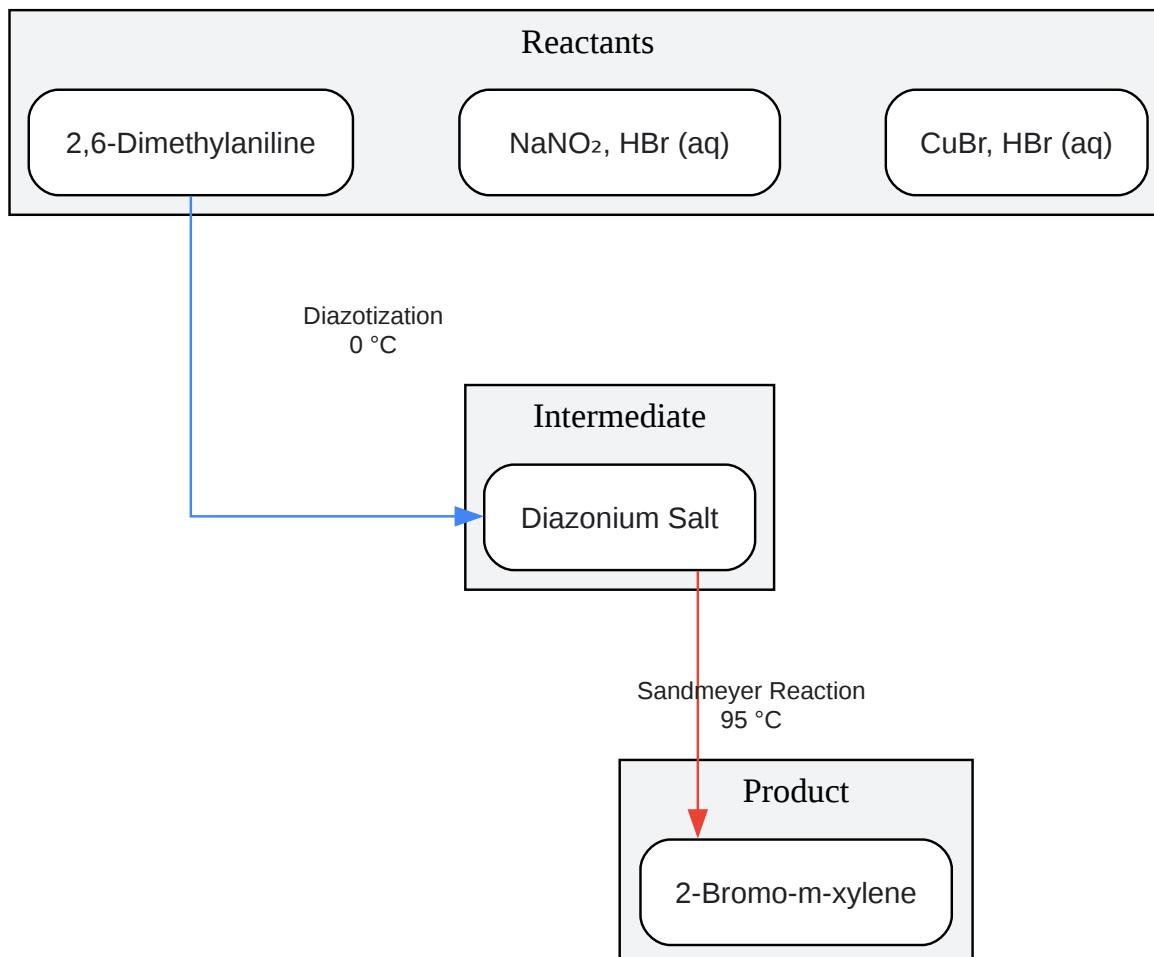
Procedure:[12]

- A solution of 2,6-dimethylaniline (1.0 mL, 8.12 mmol) in ethanol (8.0 mL) and 48% aqueous HBr (4.0 mL) is prepared and cooled to 0 °C.
- A solution of NaNO₂ (728 mg, 10.6 mmol) in water (1.0 mL) is added dropwise to the cooled mixture. The mixture is stirred at 0 °C for 15 minutes to form the diazonium salt.
- A solution of CuBr (699 mg, 4.87 mmol) in 48% aqueous HBr (4.0 mL) is then added dropwise to the reaction mixture at 0 °C.
- The mixture is heated to 95 °C and stirred for 20 minutes.
- After cooling to room temperature, the reaction mixture is diluted with EtOAc and water.
- The organic layer is separated, and the aqueous layer is extracted twice with EtOAc.
- The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, then dried over MgSO₄ and filtered.

- The solvent is removed in *vacuo*, and the resulting residue is purified by flash column chromatography on silica gel using hexane as the eluent to yield **2-Bromo-m-xylene** as an orange oil.

Visualization of Synthesis Pathway

The following diagram illustrates the synthesis of **2-Bromo-m-xylene** from 2,6-dimethylaniline.



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Caption: Synthesis of **2-Bromo-m-xylene** via Sandmeyer reaction.

Spectral Data

Spectral analysis is crucial for the identification and characterization of **2-Bromo-m-xylene**.

Technique	Data Highlights
¹ H NMR	Spectra available for review. [5]
¹³ C NMR	Spectra available for review. [2][13]
Mass Spectrometry (MS)	Top peaks at m/z 105, 184, 186. [2]
Infrared Spectroscopy (IR)	FTIR spectra available for review. [2]

Safety and Handling

2-Bromo-m-xylene is considered a hazardous substance.

- Hazards: It is a combustible liquid that is harmful if swallowed. It causes skin irritation and serious eye irritation, and may cause respiratory irritation.[\[2\]\[14\]](#)
- Precautions: Wear protective gloves, protective clothing, and eye/face protection.[\[4\]](#) Wash hands and any exposed skin thoroughly after handling. Use only in a well-ventilated area. Keep away from heat, sparks, and open flames.[\[8\]\[14\]](#)
- Storage: Store in a cool, well-ventilated place.[\[4\]](#) Keep the container tightly closed.[\[8\]](#)

This guide is intended for informational purposes for qualified professionals and does not supersede any safety data sheets or other formal documentation.

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